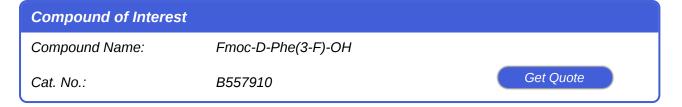


CAS number 198545-72-1 physicochemical data

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An In-depth Technical Guide to the Physicochemical Properties of Fmoc-3-fluoro-D-phenylalanine (CAS 198545-72-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for the compound with CAS number 198545-72-1, identified as Fmoc-3-fluoro-D-phenylalanine. This derivative of the amino acid phenylalanine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorine atom on the phenyl ring, is a valuable building block in solid-phase peptide synthesis for the development of novel therapeutics.[1] The incorporation of fluorine can enhance the bioactivity and stability of peptides.[1]

Physicochemical Data

The following tables summarize the key physicochemical properties of Fmoc-3-fluoro-D-phenylalanine.

Table 1: General and Physical Properties



Property	Value	Source
CAS Number	198545-72-1	[1][2]
Synonyms	Fmoc-D-Phe(3-F)-OH, Fmoc- m-fluoro-D-Phe-OH	[1]
Appearance	White to yellow-cream granular powder	
Melting Point	150 - 160 °C	[1]
Boiling Point	618.1 °C at 760 mmHg	
Flash Point	327.6 °C	
Optical Rotation	[a]D20 = +43.5 ± 3.5° (c=1 in DMF)	[1]
Storage Condition	2 - 8 °C	

Table 2: Chemical and Molecular Properties

Property	Value	Source
Molecular Formula	C24H20FNO4	[1][2]
Molecular Weight	405.4 g/mol	[1][2]
IUPAC Name	(2R)-2-(9H-fluoren-9- ylmethoxycarbonylamino)-3-(3- fluorophenyl)propanoic acid	[2]
XLogP3-AA	4.7	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	5	[2]
Rotatable Bond Count	7	[2]



Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this specific compound.

1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a crucial indicator of purity.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.
- Procedure:
 - A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.
 - The capillary tube is placed in a heating block or oil bath of a melting point apparatus, attached to a thermometer.
 - The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.
 - The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[3][4]
 - For an unknown substance, a preliminary, faster heating rate can be used to determine an approximate melting range, followed by a slower, more accurate measurement.[4]
- 2. Aqueous Solubility Determination (Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is a common technique to determine equilibrium solubility.

• Apparatus: Shake-flask or rotator, constant temperature bath, analytical balance, centrifuge, filtration device (e.g., syringe filters), and a quantitative analysis instrument such as High-



Performance Liquid Chromatography (HPLC).

Procedure:

- An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.
- The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
- The suspension is then allowed to stand to let undissolved solids settle.
- A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles. Centrifugation prior to filtration can aid in this separation.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method like HPLC, by comparing the response to a calibration curve of known concentrations.
- The solubility is expressed in units such as mg/mL or mol/L.

3. pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a functional group. For an amino acid derivative like Fmoc-3-fluoro-D-phenylalanine, the pKa values of the carboxylic acid and the amino group are of interest.

 Apparatus: pH meter with an electrode, burette, beaker, magnetic stirrer, and standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

Procedure:

- A known quantity of the amino acid derivative is dissolved in a known volume of water.
- The initial pH of the solution is measured.
- The solution is titrated with a standardized acid (e.g., HCl) by adding small, precise
 volumes and recording the pH after each addition until a low pH (e.g., 1.5-2.0) is reached.

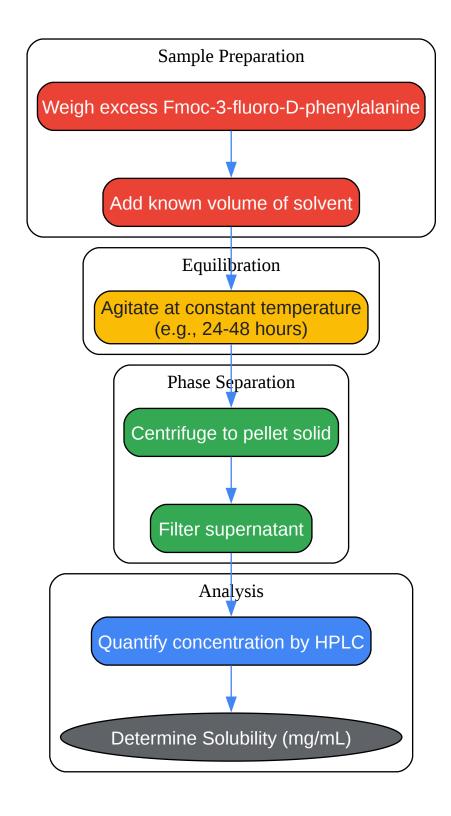


- A separate, identical sample is titrated with a standardized base (e.g., NaOH) in a similar manner until a high pH (e.g., 11.5-12.0) is reached.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[6][7] The pKa of the carboxylic acid group (pKa1) is determined from the acidic titration, and the pKa of the amino group (pKa2) is determined from the basic titration.

Mandatory Visualization

As no specific signaling pathways involving Fmoc-3-fluoro-D-phenylalanine are documented in the literature, a diagram illustrating a common experimental workflow is provided below.





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Caption: Workflow for Aqueous Solubility Determination.



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